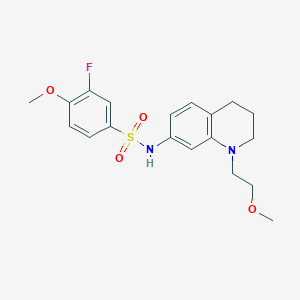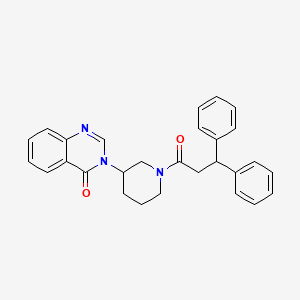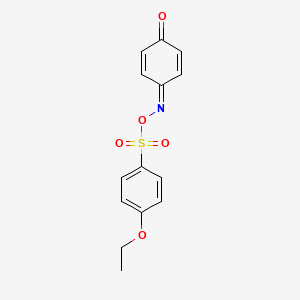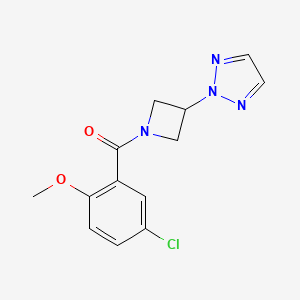![molecular formula C22H20N2O2 B2752687 N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 942014-03-1](/img/structure/B2752687.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as OPN-305, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR4. It has gained attention in recent years due to its potential use in treating a variety of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Naphthalene and its derivatives have been synthesized and characterized for their structural properties. For example, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including naphthalene substituents, was conducted to understand their chemical structure and properties through elemental analyses, IR spectroscopy, and NMR spectroscopy. Single crystal X-ray diffraction studies further detailed the molecular conformation, highlighting the versatility of naphthalene compounds in chemical synthesis and characterization (Özer et al., 2009).
Antimicrobial and Antimycobacterial Activity
Several naphthalene-2-carboxamide derivatives have been evaluated for their antimicrobial and antimycobacterial activities. Compounds were tested against Staphylococcus aureus, methicillin-resistant S. aureus strains, and Mycobacterium tuberculosis, among others. Some derivatives showed activity comparable to or higher than standard treatments like ampicillin or rifampicin, indicating the potential of naphthalene derivatives in developing new antimicrobial agents (Goněc et al., 2015).
Anticancer Evaluation
Research into the anticancer potential of naphthalene derivatives, such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, has been conducted. These compounds were synthesized and subjected to in vitro anticancer evaluation across various cancer cell lines. Certain derivatives showed promising activity, especially against breast cancer cell lines, marking them as candidates for further investigation in cancer therapy (Salahuddin et al., 2014).
Anti-Inflammatory and Cytotoxic Potential
The anti-inflammatory and cytotoxic potentials of naphthyridine derivatives have been explored, with certain compounds showing significant activity against cancer cell lines and inhibiting pro-inflammatory cytokines. These findings suggest the possible dual anti-cancer and anti-inflammatory applications of naphthalene derivatives, offering a promising avenue for developing synthetic compounds with multiple therapeutic effects (Madaan et al., 2013).
Wirkmechanismus
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as Apixaban, is activated factor X (FXa) . FXa plays a pivotal role in the coagulation cascade, which is responsible for blood clotting. The compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM, and it is over 30,000 times more selective for FXa than other human coagulation proteases .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits both free and prothrombinase-bound FXa activity in vitro . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, Apixaban prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This action reduces thrombin generation, thereby indirectly inhibiting platelet aggregation and preventing the formation of blood clots .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This results in a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, which supports its use in various clinical settings .
Eigenschaften
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-10-3-4-13-24(21)20-9-5-8-19(15-20)23-22(26)18-12-11-16-6-1-2-7-17(16)14-18/h1-2,5-9,11-12,14-15H,3-4,10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCYQVOBYAHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)




![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)
![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)
![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

